![molecular formula C19H17NO B112585 3-[4-(Benzyloxy)phenyl]aniline CAS No. 400744-34-5](/img/structure/B112585.png)

3-[4-(Benzyloxy)phenyl]aniline

Descripción general

Descripción

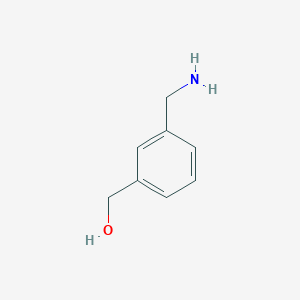

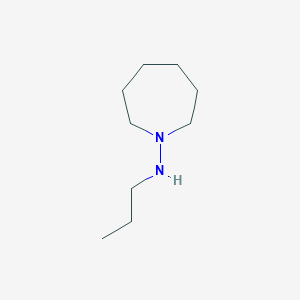

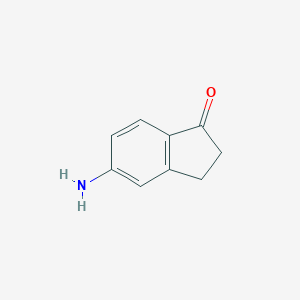

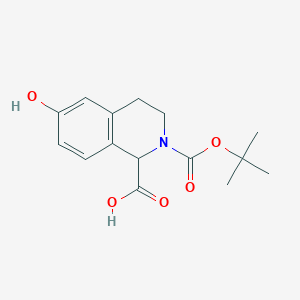

“3-[4-(Benzyloxy)phenyl]aniline” is a chemical compound with the molecular formula C19H17NO . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “3-[4-(Benzyloxy)phenyl]aniline” consists of a benzene ring attached to an aniline (NH2) group and a benzyloxy (C6H5OCH2) group .Aplicaciones Científicas De Investigación

Anticancer Activity

A novel series of 3’-(4-(benzyloxy)phenyl)-1’-phenyl-5-(pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . The compound showed potent antiproliferative results against A549 cancer cell line .

EGFR Kinase Inhibitory Activity

The compound has been found to inhibit EGFR kinase, a protein that plays a crucial role in the signal transduction pathway, leading to cell growth and proliferation . This makes it a potential candidate for the treatment of various types of cancers.

Antiproliferative Activity

The compound has shown significant antiproliferative activity against various human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells, a process that leads to the death of cancer cells . This is a significant finding as it suggests that the compound could be used to develop new anticancer drugs.

Tubulin Polymerization Inhibitory Activity

Some (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates were designed, synthesized, and evaluated for tubulin polymerization inhibitory activity . Tubulin is a protein that plays a vital role in cell division, and its inhibition can lead to the death of cancer cells .

In Vitro Cytotoxicity

The compound has shown excellent cytotoxicity with an IC50 value of 2.13 ± 0.80 µM (MCF-7), 4.34 ± 0.98 µM (SiHa), and 4.46 ± 0.53 µM (PC-3) against cancer cell lines . This suggests that the compound has a high potential to kill cancer cells in a controlled laboratory setting.

Mecanismo De Acción

Target of Action

The primary target of 3-[4-(Benzyloxy)phenyl]aniline is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that results in DNA synthesis and cell proliferation .

Mode of Action

3-[4-(Benzyloxy)phenyl]aniline interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s action affects the EGFR signaling pathway , which plays a crucial role in the regulation of cell proliferation, survival, differentiation, and apoptosis . The compound’s interaction with EGFR can lead to the inhibition of the receptor’s kinase activity, thereby disrupting the signaling pathway and potentially leading to the inhibition of cancer cell proliferation .

Result of Action

The compound has been found to exhibit anticancer activity . For instance, it has been reported to have high cytotoxicity in breast cancer cells and low cytotoxicity in normal cells . The compound causes ATP depletion and apoptosis of breast cancer MDA-MB-231 cells and triggers reactive oxygen species (ROS)-dependent caspase 3/7 activation .

Propiedades

IUPAC Name |

3-(4-phenylmethoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXZFAHSEBOTTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391721 | |

| Record name | 3-[4-(Benzyloxy)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Benzyloxy)phenyl]aniline | |

CAS RN |

400744-34-5 | |

| Record name | 3-[4-(Benzyloxy)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.